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The table below summarizes the key findings from a Phase II study of liposomal lurtotecan (also known as

OSI-211 or NX211) in patients with ovarian cancer that was resistant to topotecan [1].

. . Response Stable
Trial Patient . .
. Regimen Rate Disease Outcome Summary
Phase Population
(PRICR) (SD) Rate

Phase Topotecan- 2.4 mg/m2 on 0% (No 36% (8 out  No clinical activity
I [1] resistant ovarian Days 1 & 8 of responses) of 22 observed in this

cancer (n=22) a 21-day cycle [1] patients) [1] resistant population;

[1] moderate hematologic

toxicity [1]

Experimental Protocol of the Cited Study

The data in the table above was generated under the following clinical trial methodology [1]:

¢ Study Design: Open-label Phase Il study.

e Patient Stratification: Patients were stratified based on resistance to either single-agent topotecan
or to a prior topotecan-containing regimen.

¢ Intervention: Liposomal lurtotecan was administered intravenously at a dose of 2.4 mg/m? on Days
1 and 8 of a repeating 21-day cycle.
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e Dose Adjustments: Dose escalations and reductions were permitted based on observed
hematologic toxicity.
¢ Response Assessment: Patients underwent evaluation for treatment response every two cycles.

Lurtotecan's Mechanism and Development Context

To interpret the clinical data, understanding the drug's background and mechanism is helpful for your

comparison guide.

¢ Drug Class and Mechanism: Lurtotecan is a water-soluble derivative of camptothecin, a potent
antineoplastic compound. Like other drugs in its class, it acts by inhibiting the enzyme DNA

topoisomerase I. This inhibition interferes with DNA replication in proliferating cells, leading to cell
death (apoptosis) [2].

Rationale for Liposomal Formulation: The development of a liposomal formulation (NX211/OSI-
211) aimed to improve the drug's therapeutic profile. Preclinical studies showed that this formulation

significantly increased the drug's plasma residence time and enhanced its delivery to tumor sites,
leading to a better antitumor efficacy in animal models compared to the free drug [3].

o Development Status: The search results indicate that clinical development of lurtotecan and its
liposomal form appears to have been largely discontinued over a decade ago, as the cited trials
(Phase | and Il) are from the early 2000s [3] [1] [4]. It has not received health authority approval [2].

The following diagram illustrates the mechanism of action of camptothecin-based drugs like lurtotecan and

the rationale for the liposomal delivery system.
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Interpretation and Data Limitations for Your Guide

When compiling your comparison guide for a professional audience, the following points are critical:

¢ Limited Data Scope: The stable disease data comes from a single, small study in a treatment-
resistant population. This makes it difficult to generalize the findings to broader, less heavily
pretreated patient groups.

e Lack of Direct Comparability: The topotecan-resistant nature of the study population means that the
outcomes (0% response, 36% stable disease) likely represent a lower bound of the drug's potential
efficacy and should not be directly compared with outcomes from first-line therapies or different

patient populations.

e Consider the Development Stage: As lurtotecan has not been approved and its development
seems inactive, its primary value for researchers may lie in the lessons learned from its formulation
strategy and clinical trial history, rather than as a direct competitor to currently marketed drugs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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